molecular formula C10H9BrN2O2 B1424967 Ethyl 6-bromo-1H-indazole-3-carboxylate CAS No. 885272-94-6

Ethyl 6-bromo-1H-indazole-3-carboxylate

Cat. No. B1424967
M. Wt: 269.09 g/mol
InChI Key: QJWRLFKJCOFQIS-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1H-indazole-3-carboxylate is a chemical compound with the molecular weight of 269.1 . The IUPAC name of this compound is ethyl 6-bromo-1H-indazole-3-carboxylate . The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) .


Molecular Structure Analysis

The molecular structure of Ethyl 6-bromo-1H-indazole-3-carboxylate consists of an indazole ring which is a heterocyclic aromatic organic compound . This compound has a bromine atom at the 6th position and a carboxylate ester group at the 3rd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-bromo-1H-indazole-3-carboxylate include a molecular weight of 269.1 . The compound is likely soluble in organic solvents .

Scientific Research Applications

Chemical Derivatives and Toxicity Studies

Ethyl 6-bromo-1H-indazole-3-carboxylate has been a subject of research in the context of chemical derivatives and toxicity studies. Bistocchi et al. (1981) describe the synthesis of various derivatives of ethyl-1H-indazole-3-carboxylate, including modifications at N1 with different acyl radicals and substituents at other positions. Preliminary tests on rats for acute toxicity and potential antiarthritic effects revealed that some derivatives, particularly ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate, showed antiarthritic effects at non-toxic doses (Bistocchi et al., 1981).

N-1-Difluoromethylation

Hong et al. (2020) report a scalable procedure for N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate. The method offers a safe and efficient alternative for the N-difluoromethylation of various azoles and indoles, potentially applicable in pharmaceutical synthesis (Hong et al., 2020).

Synthesis of Tetrahydropyridines

Zhu et al. (2003) explore the synthesis of tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate and N-tosylimines, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This method demonstrates the potential of ethyl 6-bromo-1H-indazole-3-carboxylate derivatives in synthesizing complex organic structures (Zhu et al., 2003).

Crystallographic Studies

Anuradha et al. (2014) conducted spectroscopic characterization and crystal structure analysis of a derivative of ethyl 6-bromo-1H-indazole-3-carboxylate, contributing to the understanding of its molecular structure and potential applications in material science (Anuradha et al., 2014).

Synthetic Applications in Cyclisation Reactions

Allin et al. (2005) utilized aryl radical building blocks derived from ethyl 6-bromo-1H-indazole-3-carboxylate for cyclisation onto azoles, leading to the synthesis of complex heterocyclic structures. This demonstrates its applicability in organic synthesis and drug discovery (Allin et al., 2005).

Future Directions

The future directions for the study of Ethyl 6-bromo-1H-indazole-3-carboxylate and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The medicinal properties of indazole derivatives are a promising area for future research .

properties

IUPAC Name

ethyl 6-bromo-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWRLFKJCOFQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680067
Record name Ethyl 6-bromo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-1H-indazole-3-carboxylate

CAS RN

885272-94-6
Record name 1H-Indazole-3-carboxylic acid, 6-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-bromo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 6-bromo-1H-indazole-3-carboxylic acid (5 g, 21 mmol) in ethanol (160 Ml), thionyl chloride (8 Ml, 104 mmol; SOCl2) was added. The mixture was refluxed for 3 h, cooled to room temperature, and concentrated under reduced pressure. Ethyl acetate was added. The organic layer was washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel, DCM:MeOH=9:1) to give ethyl 6-bromo-1H-indazole-3-carboxylate (2.8 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
104 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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